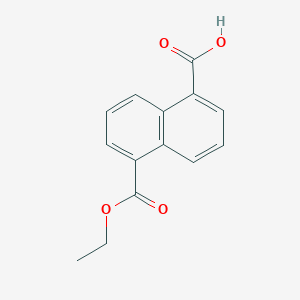
5-(Ethoxycarbonyl)-1-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethoxycarbonyl)naphthalene-1-carboxylic acid: is an organic compound with the molecular formula C14H12O4. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an ethoxycarbonyl group and a carboxylic acid group attached to the naphthalene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(ethoxycarbonyl)naphthalene-1-carboxylic acid typically involves the esterification of naphthalene-1,5-dicarboxylic acid. One common method is the Fischer esterification, where naphthalene-1,5-dicarboxylic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of 5-(ethoxycarbonyl)naphthalene-1-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for better control over reaction conditions and product purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxycarbonyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of naphthalene-1,5-dicarboxylic acid.
Reduction: Formation of 5-(ethoxycarbonyl)naphthalene-1-methanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: 5-(Ethoxycarbonyl)naphthalene-1-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: In the industrial sector, 5-(ethoxycarbonyl)naphthalene-1-carboxylic acid is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-(ethoxycarbonyl)naphthalene-1-carboxylic acid depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the carboxylic acid and ethoxycarbonyl groups, which can activate the naphthalene ring towards electrophilic substitution. In biological systems, the compound’s derivatives may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Naphthalene-1,5-dicarboxylic acid: The parent compound from which 5-(ethoxycarbonyl)naphthalene-1-carboxylic acid is derived.
5-(Methoxycarbonyl)naphthalene-1-carboxylic acid: A similar compound with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Naphthalene-1-carboxylic acid: A simpler derivative with only one carboxylic acid group.
Uniqueness: 5-(Ethoxycarbonyl)naphthalene-1-carboxylic acid is unique due to the presence of both an ethoxycarbonyl group and a carboxylic acid group on the naphthalene ring. This dual functionality allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H12O4 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
5-ethoxycarbonylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C14H12O4/c1-2-18-14(17)12-8-4-5-9-10(12)6-3-7-11(9)13(15)16/h3-8H,2H2,1H3,(H,15,16) |
InChI Key |
LLUFDOABZGKCBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1C=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















